Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Overview
Description
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique structure, which includes a tert-butyl group attached to an octahydro-pyrrolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate typically involves the reaction of a pyrrolo-pyridine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolo-pyridine compounds.
Scientific Research Applications
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
- Tert-butyl octahydro-1H-pyrrolo[3,4-C]pyridine-1-carboxylate
Uniqueness
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is unique due to its specific ring structure and the position of the tert-butyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
169750-88-3 |
---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
pyrrolo[2,3-c]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)10-4-2-6-1-3-9-5-7(6)10/h1-5H,(H,11,12) |
InChI Key |
UIZRPNPIXHSJAW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNCC2 |
Canonical SMILES |
C1=CN=CC2=C1C=CN2C(=O)O |
Origin of Product |
United States |
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